2,2,3,3-Tetrafluoropropyl 6-(cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylate
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Overview
Description
2,2,3,3-Tetrafluoropropyl 6-[(Cyclopropylamino)carbonyl]-3-cyclohexene-1-carboxylate is a fluorinated organic compound It is characterized by the presence of tetrafluoropropyl and cyclopropylamino groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl 6-[(Cyclopropylamino)carbonyl]-3-cyclohexene-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of 2,2,3,3-tetrafluoropropyl alcohol, which is then reacted with cyclohexene derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl 6-[(Cyclopropylamino)carbonyl]-3-cyclohexene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl 6-[(Cyclopropylamino)carbonyl]-3-cyclohexene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoropropyl 6-[(Cyclopropylamino)carbonyl]-3-cyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropyl acrylate: Similar in structure but with an acrylate group instead of a cyclohexene ring.
2,2,3,3-Tetrafluoropropyl methacrylate: Contains a methacrylate group, differing in reactivity and applications.
Uniqueness
2,2,3,3-Tetrafluoropropyl 6-[(Cyclopropylamino)carbonyl]-3-cyclohexene-1-carboxylate is unique due to its combination of fluorinated and cyclopropylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C14H17F4NO3 |
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Molecular Weight |
323.28 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl 6-(cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H17F4NO3/c15-13(16)14(17,18)7-22-12(21)10-4-2-1-3-9(10)11(20)19-8-5-6-8/h1-2,8-10,13H,3-7H2,(H,19,20) |
InChI Key |
YSAFKEYBEDCBKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CC=CCC2C(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
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